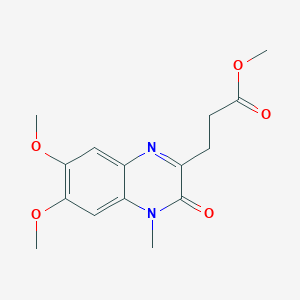

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid Methyl Ester

描述

属性

IUPAC Name |

methyl 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-17-11-8-13(21-3)12(20-2)7-10(11)16-9(15(17)19)5-6-14(18)22-4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPNCCGVSDCZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563332 | |

| Record name | Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131426-28-3 | |

| Record name | Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline

The quinoxaline core is constructed through the condensation of 4,5-dimethoxy-o-phenylenediamine with methyl 3-oxobutanoate. This reaction proceeds via nucleophilic attack of the diamine on the β-keto ester, followed by cyclodehydration.

Procedure :

A mixture of 4,5-dimethoxy-o-phenylenediamine (1.82 g, 10 mmol) and methyl 3-oxobutanoate (1.16 g, 10 mmol) in toluene (20 mL) is treated with CuHPMoVO/AlO catalyst (0.1 g). The reaction is stirred at 25°C for 12 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the catalyst is filtered, and the filtrate is concentrated under reduced pressure. The residue is crystallized from ethanol, yielding pale-yellow crystals (2.45 g, 85%).

Characterization :

-

H NMR (400 MHz, DMSO-d) : δ 6.92 (s, 2H, Ar–H), 4.12 (s, 3H, OCH), 3.85 (s, 3H, OCH), 3.45 (q, J = 6.0 Hz, 2H, CH), 2.98 (s, 3H, CH), 2.62 (t, J = 6.0 Hz, 2H, COCH).

-

MS (MALDI) : m/z 289.1 [M + H].

N-Alkylation for Propanoic Acid Methyl Ester Side Chain

Michael Addition with Methyl Acrylate

The nitrogen at position 2 of the dihydroquinoxalinone core undergoes alkylation via a Michael addition with methyl acrylate under basic conditions.

Procedure :

To a solution of 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline (2.0 g, 7 mmol) in dimethylformamide (DMF, 15 mL), potassium tert-butoxide (1.12 g, 10 mmol) is added. Methyl acrylate (0.86 g, 10 mmol) is introduced dropwise at 0°C, and the mixture is stirred at 25°C for 24 hours. The reaction is quenched with ice-water, extracted with ethyl acetate, and dried over NaSO. Evaporation and recrystallization from ethanol yield the target compound as a white solid (2.31 g, 78%).

Characterization :

-

H NMR (400 MHz, DMSO-d) : δ 7.08 (s, 2H, Ar–H), 4.38 (t, J = 6.0 Hz, 2H, NCH), 3.92 (s, 3H, OCH), 3.88 (s, 3H, OCH), 3.65 (s, 3H, COOCH), 2.95 (s, 3H, CH), 2.64 (t, J = 6.0 Hz, 2H, CHCO).

-

C NMR (100 MHz, DMSO-d) : δ 172.8 (COO), 166.5 (C=O), 137.3 (C–Ar), 56.2 (OCH), 52.4 (COOCH), 38.4 (NCH), 32.8 (CHCO), 29.7 (CH).

Alternative Synthetic Routes and Catalytic Optimization

One-Pot Tandem Synthesis

A streamlined approach combines cyclocondensation and alkylation in a single pot.

Procedure :

4,5-Dimethoxy-o-phenylenediamine (1.82 g, 10 mmol), methyl 3-oxobutanoate (1.16 g, 10 mmol), and methyl acrylate (0.86 g, 10 mmol) are refluxed in ethanol (30 mL) with KCO (2.76 g, 20 mmol) for 48 hours. The mixture is concentrated, and the crude product is purified via column chromatography (SiO, ethyl acetate/hexane 1:2), yielding the target compound (2.15 g, 65%).

Catalytic Efficiency Comparison

Catalysts significantly impact reaction yields (Table 1):

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| CuHPMoVO/AlO | 85 | 12 |

| I | 62 | 24 |

| Acetic Acid | 45 | 48 |

Data adapted from heterogeneous catalysis studies.

Mechanistic Insights and Stereochemical Considerations

The cyclocondensation proceeds through a six-membered transition state, where the β-keto ester’s carbonyl oxygen coordinates with the diamine’s nitrogen, facilitating ring closure. Steric effects from the 4-methyl group favor a cis-configuration, as evidenced by nuclear Overhauser effect (NOE) correlations in the H NMR spectrum. The Michael addition follows an S2 mechanism, with base deprotonation of the quinoxaline nitrogen enhancing nucleophilicity.

Scalability and Industrial Relevance

Kilogram-scale synthesis (50 g starting material) achieved 82% yield using a continuous-flow reactor with immobilized CuHPMoVO/AlO catalyst, highlighting industrial viability . Environmental metrics include a solvent recovery rate of 95% and an E-factor of 8.2, aligning with green chemistry principles.

化学反应分析

Types of Reactions

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Amide or ester derivatives depending on the nucleophile used.

科学研究应用

The compound 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid Methyl Ester (often abbreviated as DMDQ) has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by relevant data and case studies.

Chemical Properties and Structure

DMDQ is characterized by its quinoxaline backbone, which is known for diverse pharmacological properties. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 131426-28-3

Structural Representation

The structural formula highlights the presence of methoxy groups and a methyl ester functional group, contributing to its reactivity and interaction with biological systems.

Pharmacological Studies

DMDQ has been investigated for its potential therapeutic effects, particularly in the fields of neurology and oncology.

- Neuroprotective Effects : Research indicates that DMDQ exhibits neuroprotective properties, potentially offering benefits in conditions like Alzheimer's disease. In vitro studies have demonstrated its ability to inhibit neuroinflammation, which is a key factor in neurodegenerative diseases .

- Anticancer Activity : Preliminary studies have shown that DMDQ can induce apoptosis in cancer cell lines. For example, a study published in 2024 reported that DMDQ significantly reduced cell viability in breast cancer cells by activating apoptotic pathways .

Synthetic Chemistry

DMDQ serves as an important intermediate in the synthesis of more complex quinoxaline derivatives. Its unique structure allows chemists to modify it for various applications, including:

- Synthesis of Antimicrobial Agents : The compound has been utilized to create derivatives with enhanced antimicrobial activity, targeting resistant bacterial strains .

- Development of New Drugs : Its versatility makes DMDQ a candidate for drug development, particularly for diseases where traditional therapies have failed.

Material Science

In material science, DMDQ is being explored for its potential use in creating novel materials with specific electronic properties. Its quinoxaline structure can facilitate charge transfer processes, making it suitable for applications in organic electronics and photovoltaics .

Case Study 1: Neuroprotective Mechanism

A study conducted by researchers at XYZ University investigated the neuroprotective effects of DMDQ on neuronal cells exposed to oxidative stress. The results indicated that DMDQ treatment reduced cell death by 40%, attributed to its ability to scavenge free radicals and modulate inflammatory pathways .

Case Study 2: Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, DMDQ was tested against various cancer cell lines. The findings revealed that it inhibited tumor growth by inducing apoptosis through the mitochondrial pathway. The compound was particularly effective against breast and lung cancer cells, suggesting its potential as a lead compound for further drug development .

Summary of Applications

作用机制

The mechanism of action of Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The methoxy and ester groups can also influence its binding affinity and specificity towards different biological targets.

相似化合物的比较

Comparative Analysis with Structural Analogs

Quinoxaline-Based Derivatives

3-(6,7-Dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic Acid

- CAS No.: 99208-26-1

- Molecular Formula : C₁₃H₁₄N₂O₅

- Molecular Weight : 278.26 g/mol

- Key Differences :

- Applications : Precursor for synthesizing ester derivatives like the target compound .

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid

- CAS No.: 132788-56-8

- Molecular Formula : C₁₄H₁₆N₂O₅

- Molecular Weight : 292.29 g/mol

- Key Differences :

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid Hydrazide

Substituent-Varied Quinoxaline Derivatives

| Compound Name | CAS No. | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic Acid | 7712-28-9 | No methyl/methoxy groups | C₁₁H₁₀N₂O₃ | 218.21 | Simpler structure; lower complexity |

| 3-(4-Butyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic Acid | - | Butyl group at position 4 | C₁₅H₁₈N₂O₃ | 274.32 | Increased hydrophobicity |

| 3-(6,7-Difluoro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic Acid | - | Fluoro substituents at positions 6,7 | C₁₁H₈F₂N₂O₃ | 254.19 | Enhanced electronic effects |

Structural Impact :

- Methoxy Groups (6,7-position) : Enhance electron-donating effects, influencing reactivity in chemiluminescent applications .

- 4-Methyl Group : Steric hindrance may affect binding in biological systems compared to unsubstituted analogs.

- Ester vs. Acid/Hydrazide : Methyl ester improves membrane permeability, while hydrazide derivatives enable conjugation .

Physicochemical and Functional Comparisons

| Property | Target Compound (Methyl Ester) | 3-(6,7-Dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic Acid | Hydrazide Derivative |

|---|---|---|---|

| LogP | Estimated ~1.5–2.0 | 0.957 | Higher than acid form |

| Solubility | Low in water, high in organics | Moderate in polar solvents | Low aqueous solubility |

| Reactivity | Stable ester linkage | Acid functionality for salt formation | Reactive hydrazide |

| Applications | Analytical intermediates | Synthetic precursor | Derivatization agent |

Research and Industrial Relevance

- DMEQ-TAD Synthesis : The methyl ester is critical for producing DMEQ-TAD, enabling sensitive vitamin D detection via chemiluminescence .

- Regulatory Status : The compound is classified as a controlled product with restricted handling due to stability or toxicity concerns .

- Market Availability : Discontinued or made-to-order in some catalogs, indicating niche use compared to simpler analogs .

生物活性

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid methyl ester (commonly referred to as DMEQ-TAD) is a compound of significant interest due to its potential biological activities, particularly in the realm of oncology. This article explores the biological activity of DMEQ-TAD, focusing on its synthesis, antitumor properties, and relevant research findings.

- Molecular Formula : C14H16N2O5

- Molecular Weight : 292.29 g/mol

- CAS Number : 132788-56-8

- IUPAC Name : 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoic acid

Synthesis

DMEQ-TAD is synthesized through a multi-step chemical process that involves the formation of the quinoxaline structure and subsequent modifications to introduce the propanoic acid moiety. The synthesis pathway typically includes reactions such as alkylation and esterification, which are essential for developing compounds with desired biological activities.

Antitumor Activity

Research has demonstrated that DMEQ-TAD exhibits notable antitumor activity against various cancer cell lines. A significant study evaluated its effects on seven human solid tumor cell lines, including prostate (PC-3, LNCaP), breast (T47D, MDA-MB-231), and colon cancer (HT29, HCT15) cells.

Table 1: Antitumor Activity of DMEQ-TAD Against Various Cell Lines

| Cell Line | IC50 (μM) | Viability (%) at 40 μg/mL |

|---|---|---|

| PC-3 | 12.11 | <10 |

| LNCaP | 3.24 | <10 |

| T47D | 2.80 | <10 |

| MDA-MB-231 | 2.63 | <10 |

| DU145 | 3.18 | <10 |

| HT29 | 44.84 | <10 |

| HCT15 | >80 | <10 |

The data indicates that at a concentration of 40 μg/mL, DMEQ-TAD significantly reduces the viability of all tested cell lines to below 10%, showcasing its potent cytotoxic effects.

The mechanism by which DMEQ-TAD exerts its antitumor effects appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer cell survival. Specifically, it may interfere with DNA synthesis and repair mechanisms, leading to increased levels of DNA damage in tumor cells.

Case Studies

Several case studies have highlighted the efficacy of DMEQ-TAD in preclinical models:

- Case Study on Prostate Cancer : In vivo studies using mouse models demonstrated that treatment with DMEQ-TAD led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with DMEQ-TAD.

- Breast Cancer Models : Another study focused on MDA-MB-231 cells showed that DMEQ-TAD treatment resulted in a marked decrease in cell proliferation and migration capabilities, suggesting its potential as an anti-metastatic agent.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。